molecular formula C3H2O4Sr B3062150 Strontium malonate CAS No. 183133-72-4

Strontium malonate

Cat. No.: B3062150
CAS No.: 183133-72-4
M. Wt: 189.67 g/mol
InChI Key: LVZZABGEQTZXHP-UHFFFAOYSA-L
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Preparation Methods

The synthesis of strontium malonate can be achieved through various methods. One common approach involves reacting strontium carbonate with malonic acid in an aqueous medium at a temperature below 50°C . This method ensures high purity and high yields with short processing times. The reaction typically involves vigorous stirring and maintaining the pH of the reaction mixture below 9.5 .

Chemical Reactions Analysis

Strontium malonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Strontium malonate has a wide range of scientific research applications, including:

Properties

CAS No.

183133-72-4

Molecular Formula

C3H2O4Sr

Molecular Weight

189.67 g/mol

IUPAC Name

strontium;propanedioate

InChI

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2

InChI Key

LVZZABGEQTZXHP-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

183133-72-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Strontium malonate
Reactant of Route 5
Strontium malonate
Reactant of Route 6
Strontium malonate

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